2-Amino-4-(4-isopropylphenyl)-6-(4-methoxyphenyl)-3-pyridyl cyanide
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Overview
Description
2-Amino-4-(4-isopropylphenyl)-6-(4-methoxyphenyl)-3-pyridyl cyanide is a complex organic compound with a unique structure that includes amino, isopropylphenyl, methoxyphenyl, and pyridyl cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-isopropylphenyl)-6-(4-methoxyphenyl)-3-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions:
Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-isopropylphenyl)-6-(4-methoxyphenyl)-3-pyridyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-4-(4-isopropylphenyl)-6-(4-methoxyphenyl)-3-pyridyl cyanide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-isopropylphenyl)-6-(4-methoxyphenyl)-3-pyridyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-methylphenyl)-6-(4-methoxyphenyl)-3-pyridyl cyanide
- 2-Amino-4-(4-isopropylphenyl)-6-(4-hydroxyphenyl)-3-pyridyl cyanide
- 2-Amino-4-(4-isopropylphenyl)-6-(4-methoxyphenyl)-3-pyridyl chloride
Uniqueness
2-Amino-4-(4-isopropylphenyl)-6-(4-methoxyphenyl)-3-pyridyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C22H21N3O |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-amino-6-(4-methoxyphenyl)-4-(4-propan-2-ylphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H21N3O/c1-14(2)15-4-6-16(7-5-15)19-12-21(25-22(24)20(19)13-23)17-8-10-18(26-3)11-9-17/h4-12,14H,1-3H3,(H2,24,25) |
InChI Key |
FGBUMUNOYVWDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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